molecular formula C11H12ClNO3 B2889592 Methyl 2-[(2-chloropropanoyl)amino]benzoate CAS No. 72544-42-4

Methyl 2-[(2-chloropropanoyl)amino]benzoate

Cat. No.: B2889592
CAS No.: 72544-42-4
M. Wt: 241.67
InChI Key: VGGTWLRWWCYXEU-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chloropropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGTWLRWWCYXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloropropanoyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the acyl chloride group of 2-chloropropanoyl chloride. The resulting product is then esterified with methanol to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: 2-[(2-chloropropanoyl)amino]benzoic acid

    Reduction Products: 2-[(2-chloropropanol)amino]benzoate

Scientific Research Applications

Methyl 2-[(2-chloropropanoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The chloropropanoyl group may play a crucial role in this interaction by forming covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Anthranilic Acid Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name CAS/ID Molecular Formula Substituents Key Applications/Properties Reference
This compound 37795-76-9 C₁₁H₁₂ClNO₃ - 2-Chloropropanoyl group
- Methyl ester
Intermediate in agrochemical synthesis
Methyl 4-chloro-2-(2-chloroacetamido)benzoate - C₁₀H₉Cl₂NO₃ - 4-Chloro on benzene
- 2-Chloroacetamido
Synthetic precursor for astringency markers in food chemistry
Methyl 2-{[(3-chlorophenyl)methanesulfonyl]amino}benzoate Y300-2572 C₁₅H₁₄ClNO₄S - 3-Chlorophenyl sulfonyl group Higher molecular weight (339.8 g/mol), increased polarity (PSA: 62.99 Ų)
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-oxazole-4-carbonyl]amino]benzoate 301680-63-7 C₁₉H₁₅ClN₂O₄ - Oxazole ring
- 2-Chlorophenyl
Enhanced rigidity due to heterocyclic ring (logP: 4.3)

Key Observations :

  • Chlorine Position : The position of the chlorine atom (e.g., 2- vs. 3-chlorophenyl in vs. ) significantly alters electronic effects and steric interactions, impacting reactivity and binding affinity in biological systems.
  • Functional Groups: Replacement of the chloropropanoyl group with sulfonyl () or oxazole () moieties increases molecular complexity and logP, making these analogs more suited for hydrophobic environments.
  • Synthetic Utility : Compounds like methyl 4-chloro-2-(2-chloroacetamido)benzoate are pivotal in generating food astringency markers via modified anthranilic acid pathways .

Sulfonylurea Herbicide Analogs

Table 2: Benzoate-Based Agrochemicals
Compound Name CAS Molecular Formula Substituents Application Reference
Bensulfuron-methyl - C₁₆H₁₈N₄O₇S - Dimethoxy pyrimidine sulfonylurea Herbicide (rice paddies)
Primisulfuron-methyl - C₁₅H₁₄F₂N₄O₇S - Difluoromethoxy pyrimidine Broadleaf weed control
Sulfometuron-methyl - C₁₅H₁₆N₄O₇S - Dimethyl pyrimidine Non-crop herbicide

Comparison :

  • While this compound lacks the sulfonylurea bridge present in herbicides like bensulfuron-methyl, its benzoate core is structurally analogous.

Pharmacologically Active Derivatives

Methylclonazepam ():

  • A benzodiazepine derivative with a benzoate ester group.
  • Unlike this compound, it features a nitro group and fused diazepine ring, conferring CNS activity.

Biological Activity

Methyl 2-[(2-chloropropanoyl)amino]benzoate is a chemical compound that has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate derivatives, characterized by the presence of an amide group and a chloropropanoyl substituent. Its molecular formula is C11H12ClNO3C_{11}H_{12}ClNO_3, with a molecular weight of approximately 243.67 g/mol. The compound exhibits both hydrophobic and hydrophilic properties due to its ester and amide functional groups, which influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound may act as an inhibitor or modulator of various biochemical pathways, particularly those involving:

  • Enzyme Interactions : The amide group can form hydrogen bonds with active site residues in target enzymes, while the ester group facilitates hydrophobic interactions. This dual interaction can alter enzyme activity, leading to various physiological effects.
  • Calcium Channel Modulation : Similar compounds have been shown to affect voltage-gated calcium channels, which are crucial in pain signal transmission and other physiological processes.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Analgesic Potential : Due to its interaction with calcium channels, it may also serve as an analgesic agent by inhibiting pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In Vitro Studies : Research on similar benzoate derivatives has demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines, suggesting potential anticancer properties. For example, compounds targeting carbonic anhydrase IX (CAIX) have shown promise in reducing tumor growth by modulating the tumor microenvironment .
  • Animal Models : In vivo studies using animal models have indicated that related compounds can effectively reduce inflammation and pain when administered topically or systemically. These findings support the hypothesis that this compound could exhibit similar effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential to reduce inflammation in models
AnalgesicMay inhibit pain pathways via calcium channel modulation
AnticancerRelated compounds show inhibition of tumor cell proliferation

Q & A

Q. What are the ethical and methodological considerations in repurposing pesticidal derivatives (e.g., sulfonylureas) for biomedical research?

  • Guidelines :
  • Screen for off-target effects (e.g., cytochrome P450 inhibition) early in drug discovery.
  • Prioritize compounds with low eco-toxicity (e.g., LC50 >100 mg/L in Daphnia assays) .

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